molecular formula C8H17NO2 B1453918 2-[2-(Cyclobutylamino)ethoxy]ethan-1-ol CAS No. 1248136-22-2

2-[2-(Cyclobutylamino)ethoxy]ethan-1-ol

Cat. No. B1453918
M. Wt: 159.23 g/mol
InChI Key: VHHCLVLPRXXFCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[2-(Cyclobutylamino)ethoxy]ethan-1-ol” is a chemical compound with the CAS Number: 1248136-22-2 . It has a molecular weight of 159.23 and its IUPAC name is 2-[2-(cyclobutylamino)ethoxy]ethanol . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “2-[2-(Cyclobutylamino)ethoxy]ethan-1-ol” is 1S/C8H17NO2/c10-5-7-11-6-4-9-8-2-1-3-8/h8-10H,1-7H2 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Kinetics and Mechanisms in Catalysis

  • Ethyl ethanoate synthesis using Cu/Cr2O3 catalysts is a significant application. A study detailed the kinetics and mechanism of this process, demonstrating the role of ethoxy species in the reaction (Colley et al., 2005).

Reactions with Perfluorocycloalkenes

  • Another research focused on the reactions of perfluorocycloalkenes with 1-ethoxy-1-(2-hydroxyethoxy) ethane, leading to the formation of acid-labile acetals and subsequent cyclisation to produce substituted dioxolans (Plevey & Talbot, 1977).

Applications in Sensor Development

  • The compound was used in the synthesis of 1,2-bis-(2-pyren-1-ylmethylamino-ethoxy) ethane (NPEY) for developing a "turn-on" fluorescence sensor for manganese(II) ions in living cells (Mao et al., 2013).

Selective Metal Extraction

  • A study on acyclic polyether dicarboxylic acids, including compounds related to 2-(2-hydroxyethoxy)ethan-1-ol, explored their use in selective lead(II) extraction, demonstrating the influence of molecular structure on extraction efficiency (Hayashita et al., 1999).

Supramolecular Chemistry

  • The compound was utilized in the preparation of supramolecular liquid-crystalline networks through self-assembly of multifunctional hydrogen-bonding molecules (Kihara et al., 1996).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H314 and H335 . This indicates that it can cause skin burns and eye damage (H314), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

2-[2-(cyclobutylamino)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c10-5-7-11-6-4-9-8-2-1-3-8/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHCLVLPRXXFCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Cyclobutylamino)ethoxy]ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(Cyclobutylamino)ethoxy]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-[2-(Cyclobutylamino)ethoxy]ethan-1-ol
Reactant of Route 3
Reactant of Route 3
2-[2-(Cyclobutylamino)ethoxy]ethan-1-ol
Reactant of Route 4
Reactant of Route 4
2-[2-(Cyclobutylamino)ethoxy]ethan-1-ol
Reactant of Route 5
Reactant of Route 5
2-[2-(Cyclobutylamino)ethoxy]ethan-1-ol
Reactant of Route 6
Reactant of Route 6
2-[2-(Cyclobutylamino)ethoxy]ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.